4-(3-Bromobenzyl)thiomorpholine
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Overview
Description
4-(3-Bromobenzyl)thiomorpholine is an organic compound with the molecular formula C11H14BrNS It consists of a thiomorpholine ring substituted with a 3-bromobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromobenzyl)thiomorpholine typically involves the reaction of thiomorpholine with 3-bromobenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromobenzyl)thiomorpholine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 3-bromobenzyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the bromine atom or to modify the thiomorpholine ring using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, dichloromethane, toluene.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted thiomorpholine derivatives.
Oxidation: Sulfoxides, sulfones.
Reduction: De-brominated thiomorpholine, modified thiomorpholine rings.
Scientific Research Applications
4-(3-Bromobenzyl)thiomorpholine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where thiomorpholine derivatives have shown efficacy.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-(3-Bromobenzyl)thiomorpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromobenzyl group can enhance the compound’s binding affinity to its target, while the thiomorpholine ring can modulate its chemical reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromobenzyl)morpholine: Similar structure but with a morpholine ring instead of a thiomorpholine ring.
3-Bromobenzylamine: Contains a 3-bromobenzyl group but with an amine functional group.
4-(3-Chlorobenzyl)thiomorpholine: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
4-(3-Bromobenzyl)thiomorpholine is unique due to the presence of both a bromobenzyl group and a thiomorpholine ring. This combination imparts distinct chemical properties, such as enhanced nucleophilicity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[(3-bromophenyl)methyl]thiomorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNS/c12-11-3-1-2-10(8-11)9-13-4-6-14-7-5-13/h1-3,8H,4-7,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWDEQSIYFSCSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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